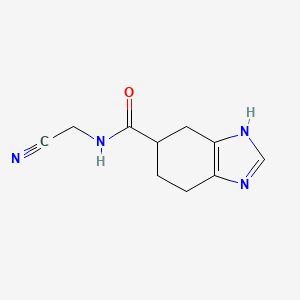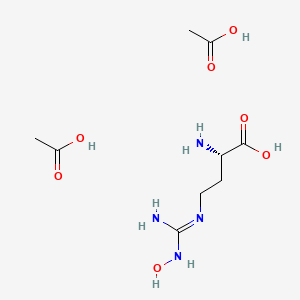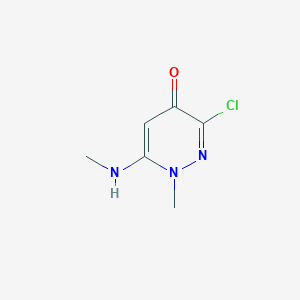
1-(difluoromethyl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylated pyrazoles are a class of compounds that have found use in various fields, including medicinal chemistry and agrochemicals . They often consist of a pyrazole ring with difluoromethyl groups attached in specific positions .
Synthesis Analysis
The synthesis of difluoromethylated pyrazoles often involves the use of difluoromethylation reagents . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites .Molecular Structure Analysis
The molecular structure of difluoromethylated pyrazoles typically includes a pyrazole ring with difluoromethyl groups attached . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of difluoromethylated pyrazoles can vary greatly depending on the specific compound. For example, some compounds in this class are solids at room temperature .Aplicaciones Científicas De Investigación
Electronic and Spectral Properties Enhancement
A study on a fluoropyrazolecarbonitrile derivative, specifically focusing on its interaction with fullerene molecules, revealed significant insights into its electronic properties. The research found that the compound exhibits good absorption energy with a fullerene complex, enhancing Raman activity when adsorbed with fullerene. This points to potential applications in material science, particularly in the development of materials with improved spectral properties (Biointerface Research in Applied Chemistry, 2022).
Crystal Structure and Mechanistic Insights
Another study elucidated the crystal structure of a closely related compound, obtained via X-ray crystallography, and proposed a reaction mechanism with unsaturated carbonyl compounds. This research contributes to the understanding of the compound's reactivity and potential applications in synthetic chemistry (Research on Chemical Intermediates, 2013).
Synthesis for Crop Protection
The synthesis of pyrazole derivatives, including those from fluorinated and non-fluorinated aryl hydrazines, demonstrated excellent regio-selectivity. This synthesis approach is particularly valuable for creating key intermediates for applications in crop protection, highlighting the compound's relevance in agricultural chemistry (Advances in Chemical Engineering and Science, 2015).
Fluorinated Heterocycle Synthesis
Research into the fluorination of diarylpyrazole substrates to produce difluoro-1H-pyrazoles and their derivatives established new classes of fluorinated heterocycles. This synthesis process has implications for the development of materials and chemicals with enhanced properties due to the incorporation of fluorine atoms (Synlett, 2014).
Corrosion Inhibition and Adsorption Properties
A study focused on the corrosion inhibition and adsorption properties of heterocyclic derivatives, including pyrazole-carbonitrile compounds, on C-steel surfaces in acidic conditions. The research offers valuable insights into the applications of these compounds in protecting metals from corrosion, indicating potential industrial applications (Journal of Bio- and Tribo-Corrosion, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVJQMZTVIRWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379276-84-2 |
Source


|
| Record name | 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2892288.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2892290.png)
![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2892291.png)
![Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2892295.png)



![Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2892300.png)





